2-[[3-(3-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(3-methylphenyl)acetamide
Overview
Description
2-[[3-(3-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(3-methylphenyl)acetamide is a useful research compound. Its molecular formula is C26H22N4O3S and its molecular weight is 470.5 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structure
The compound, also referred to as “G856-0996,” is synthesized through a two-step process. First, anthranilic acid is used to create 2-mercapto-3-(3-methoxyphenyl)quinazolin-4(3H)-one. In the second step, S-alkylation of this intermediate yields the desired compound, methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate . Its structure includes a pyrimidoindole core with a thioacetate side chain.
Pharmacological Potential
Quinazolinones, such as this compound, serve as promising scaffolds in pharmaceutical and medicinal chemistry due to their diverse biological activities. Let’s explore some of these potential applications:
a. Antibacterial Activity: Quinazolinones have demonstrated antibacterial properties . Researchers may investigate the compound’s effectiveness against specific bacterial strains.
b. Antiviral Activity: Given the importance of antiviral agents, exploring the compound’s potential as an antiviral drug could be valuable .
c. Anticancer Properties: Quinazolinones are known for their anticancer activity . Investigating this compound’s effects on cancer cell lines could provide insights into its therapeutic potential.
d. Enzyme Inhibition: The compound’s structure suggests it may act as an enzyme inhibitor . Researchers could explore its interactions with specific enzymes.
e. Anti-HIV Activity: Considering the ongoing need for effective anti-HIV drugs, evaluating the compound’s anti-HIV properties would be relevant .
f. Other Biological Activities: Researchers can explore additional applications, such as anti-inflammatory effects, antioxidant properties, or interactions with specific receptors.
Derivatives and Modifications
Researchers often modify quinazolinone derivatives to enhance their biological activity. Various synthetic approaches, including Niementowski reactions and microwave-induced synthesis, allow for structural alterations . Investigating analogues derived from this compound could yield novel drug candidates.
properties
IUPAC Name |
2-[[3-(3-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(3-methylphenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N4O3S/c1-16-7-5-8-17(13-16)27-22(31)15-34-26-29-23-20-11-3-4-12-21(20)28-24(23)25(32)30(26)18-9-6-10-19(14-18)33-2/h3-14,28H,15H2,1-2H3,(H,27,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQNFRGSYMYUMKQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC(=CC=C4)OC)NC5=CC=CC=C53 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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